
6-アミノ-5-シアノ-4-(3,4-ジメトキシフェニル)-2-プロピル-4H-ピラン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound belongs to the class of pyran derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 enhances insulin signaling and improves glucose uptake, making it a potential candidate for the treatment of type 2 diabetes and obesity. Compound 1 also induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and physiological effects:
Compound 1 has been found to exhibit biochemical and physiological effects in various studies. It has been shown to improve glucose uptake in adipocytes and skeletal muscle cells, leading to improved insulin sensitivity. Compound 1 has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Its inhibitory activity against PTP1B and cytotoxic activity against cancer cells make it a potential candidate for drug development. However, the limitations of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its toxicity and potential side effects, which need to be further studied.
将来の方向性
There are several future directions for the research on ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1. One direction is to further study its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Another direction is to study its toxicity and potential side effects in more detail. Additionally, further studies can be conducted to elucidate its mechanism of action and to identify potential targets for drug development.
合成法
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 has been achieved using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and ammonium acetate. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and piperidine.
科学的研究の応用
触媒作用とグリーンケミストリー
6-アミノ-5-シアノ-4-(3,4-ジメトキシフェニル)-2-プロピル-4H-ピラン-3-カルボン酸エチル(EADPと呼ぶことにします)は、触媒として使用したり、触媒システムに組み込んだりすることができます。研究者は、特に1,4-ジヒドロピラン誘導体の合成において、化学反応を促進する可能性を探ってきました。 たとえば、EADPを使用して合成された新規のTa-MOF(金属有機構造体)は、高い触媒能力、再利用性、および効率を示しました 。このアプリケーションは、持続可能で環境に優しいプロセスを強調するグリーンケミストリーの原則と一致しています。
抗菌活性
EADPは、有望な抗菌特性を示しています。ある研究では、EADPを使用して合成されたTa-MOFナノ粒子は、細菌と真菌に対して有意な抗菌活性を示しました。 最小阻害濃度(MIC)値は16〜256μg/mlの範囲であり、それは微生物感染症の対策となる可能性のある薬剤です 。さらなる調査では、その作用機序と潜在的な臨床応用を探求することができます。
材料科学とナノテクノロジー
金属有機構造体(MOF)は、高い多孔性と表面積を持つ結晶性化合物です。EADPベースのMOFは、ガス貯蔵、分離、および薬物送達システムに適用できます。 それらの調整可能な特性により、さまざまな材料科学アプリケーションにとって魅力的なものとなっています 。
センサーと環境モニタリング
EADP含有材料は、センサープラットフォームに統合できます。たとえば、パンから放出される揮発性有機化合物は、EADPを補充したファイバーを使用して検出されました。 このようなセンサーは、食品品質管理、環境モニタリング、または医療診断に役立ちます 。
特性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBRICSKDPWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

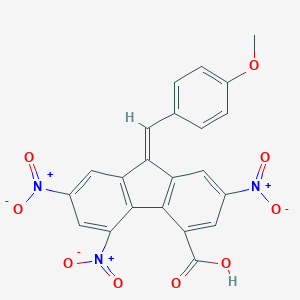

![4-(4-bromophenyl)-1,6,8-trichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405533.png)
![1-chloro-4-(4-fluorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,11c-hexahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B405534.png)
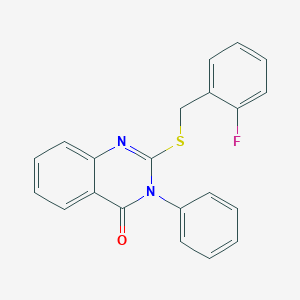
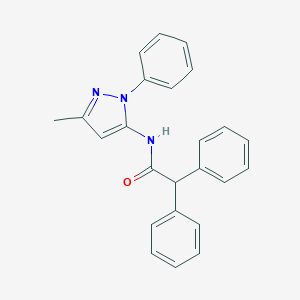
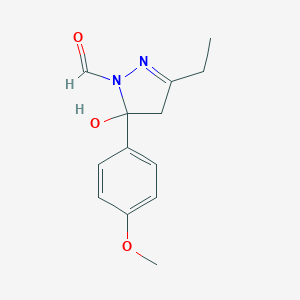
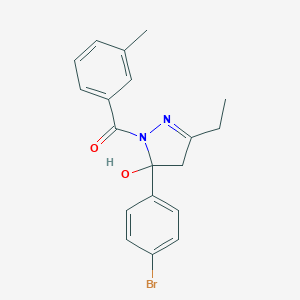
![(4-aminophenyl)-[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B405544.png)
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405545.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405547.png)
![4-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B405549.png)
![1-benzyl-3-{[5-(4-bromophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405550.png)
![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405552.png)